molecular formula C8H11ClN2S B6609170 4-(aminomethyl)benzene-1-carbothioamide hydrochloride CAS No. 2866335-35-3

4-(aminomethyl)benzene-1-carbothioamide hydrochloride

Cat. No.: B6609170
CAS No.: 2866335-35-3
M. Wt: 202.71 g/mol
InChI Key: LETFQICQKVMCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has a molecular formula of C8H11ClN2S and a molecular weight of 202.71 g/mol.

Preparation Methods

The synthesis of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride involves several steps. One common method includes the reaction of 4-(aminomethyl)benzenamine with carbon disulfide under basic conditions to form the corresponding carbothioamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(aminomethyl)benzene-1-carbothioamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

4-(aminomethyl)benzene-1-carbothioamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-tubercular agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)benzene-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

4-(aminomethyl)benzene-1-carbothioamide hydrochloride can be compared with other similar compounds such as:

    4-(aminomethyl)benzamide hydrochloride: Similar structure but different functional group, leading to different reactivity and applications.

    4-(aminomethyl)benzenesulfonamide hydrochloride: Contains a sulfonamide group, which imparts different chemical properties and biological activities.

    4-(aminomethyl)benzene-1-carboxamide hydrochloride: Another similar compound with a carboxamide group, used in different contexts in research and industry.

These comparisons highlight the unique aspects of this compound, particularly its carbothioamide group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(aminomethyl)benzenecarbothioamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETFQICQKVMCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=S)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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